molecular formula C15H22N2O B1670343 Dexivacaine CAS No. 24358-84-7

Dexivacaine

Cat. No. B1670343
CAS RN: 24358-84-7
M. Wt: 246.35 g/mol
InChI Key: INWLQCZOYSRPNW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexivacaine is an anesthetic.

Scientific Research Applications

Clinical Evaluation in Dentistry

Dexivacaine, specifically the (+) isomer of mepivacaine, has been evaluated in dentistry for its effectiveness and safety. A human clinical study compared dexivacaine 2%, mepivacaine 2%, and mepivacaine 3% using a double-blind technique. This study focused on parameters such as the onset time, duration, depth of anesthesia, and side effects. The results showed no significant differences among the anesthetics, except for the longer duration of soft-tissue symptoms with mepivacaine 3% in the mandibular block series. The study concluded that the evaluation of these parameters is valuable in comparing the clinical effectiveness of local anesthetics (Goebel & Mitchell, 1975).

Potential Protective Effect in Spinal Cord Injury

An experimental study investigated the protective effect of dexmedetomidine (DEX) on traumatic spinal cord injury (SCI). This study involved administering DEX to New Zealand rabbits after SCI. The outcomes were evaluated using biochemical and histopathological methods. The findings indicated that DEX treatment slightly prevented lipid peroxidation and augmented endogenous antioxidative defense systems but failed to prevent apoptosis or neurodeficit after SCI, suggesting that dexmedetomidine might not produce beneficial results in SCI (Aslan et al., 2009).

Antinociceptive Effects in Veterinary Medicine

A study on horses explored the antinociceptive effects of dexmedetomidine and lignocaine IV. The study aimed to understand the plasma concentrations and sedative effects of varying doses of dexmedetomidine and lignocaine in Swiss Warmblood horses. It was found that dexmedetomidine increased nociceptive threshold and tolerance, displaying significant antinociceptive effects. This suggests its potential use in veterinary medicine for pain management (Risberg et al., 2014).

Use in Surgery with Levobupivacaine

A study examined the addition of magnesium sulfate or dexamethasone to levobupivacaine for ultrasound-guided supraclavicular brachial plexus block in upper-limb surgery. This randomized study found no significant difference in the duration of postoperative analgesia between the groups, implying no preferential difference in postoperative analgesia with the addition of dexamethasone to levobupivacaine (Mahgoub, 2015).

Pharmacokinetics and Pharmacodynamics

Research on the clinical pharmacokinetics and pharmacodynamics of levobupivacaine, a long-acting amide local anesthetic, has been conducted. Levobobupivacaine is used in analgesia and anesthesia, and it inhibits the propagation of neuronal action potentials. The study highlighted levobupivacaine's safety and drug effect profile, noting it is generally well-tolerated. Dose adjustments are important in specific populations such as pediatrics and the elderly. The study underscores the importance of understanding the pharmacokinetics and pharmacodynamics of anesthetics like levobupivacaine for effective clinical application (Heppolette et al., 2020).

Prenatal Treatment Implications

A study on the sex-dimorphic effects of prenatal treatment with dexamethasone (DEX) evaluated its long-term cognitive effects. The study found that early prenatal DEX exposure affects cognitive functions in healthy girls. This highlights the necessity of careful consideration in the use of therapies like DEX during pregnancy, especially considering its potential impacts on cognitive development (Wallensteen et al., 2016).

Gene Expression and miR Profiles

Research on the gene expression and miR profiles of human corneal fibroblasts in response to dexamethasone provided insights into its effects on ocular diseases. The study showed that DEX can greatly change the global gene and miR profile of human corneal fibroblasts, indicating its complex role in managing corneal inflammation with topical glucocorticoids (Liu et al., 2011).

properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWLQCZOYSRPNW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179091
Record name Dexivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexivacaine

CAS RN

24358-84-7
Record name (+)-Mepivacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexivacaine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexivacaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXIVACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WM Goebel, DF Mitchell - Oral Surgery, Oral Medicine, Oral Pathology, 1975 - Elsevier
A human clinical study was undertaken to evaluate the effectiveness and safety of dexivacaine 2 per cent, mepivacaine 2 per cent, and mepivacaine 3 per cent. A doubleblind technique …
Number of citations: 4 www.sciencedirect.com
LA MITSCHER - 1984 - ds.amu.edu.et
The reception accorded" Organic Chemistry of Drug Synthesis11 seems to us to indicate widespread interest in the organic chemistry involved in the search for new pharmaceutical …
Number of citations: 2 ds.amu.edu.et
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
WM Goebel - 1974 - Indiana University School of …
Number of citations: 0
CC ALLING, M MARTINEZ - Oral Surg, 1975
Number of citations: 0

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